2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNMQMFLAAJBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371530 | |
| Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-38-6 | |
| Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Pathway
-
Nitration :
Nitration occurs at the ortho position due to the directing effects of -Cl and -CF₃. -
Reduction to Amine :
Catalytic hydrogenation selectively reduces the nitro group without affecting other substituents. -
Isothiocyanation :
Thiophosgene reacts with the amine under anhydrous conditions, typically in dichloromethane or THF.
Challenges and Limitations
-
Low Yields (45–55%) : Competing side reactions, such as hydrolysis of thiophosgene to COS, reduce efficiency.
-
Safety Risks : Thiophosgene is highly toxic and requires strict containment measures.
One-Pot Synthesis via Dithiocarbamate Intermediate
A modified one-pot method, adapted from pyridyl isothiocyanate syntheses, avoids isolated intermediates. The amine precursor reacts with carbon disulfide (CS₂) to form a dithiocarbamate salt, which undergoes iron(III)-mediated desulfurization to yield the isothiocyanate.
General Procedure
-
Dithiocarbamate Formation :
The base (e.g., DABCO or NaH) deprotonates the amine, enabling nucleophilic attack on CS₂. -
Desulfurization :
Iron(III) chloride oxidatively cleaves the dithiocarbamate, releasing elemental sulfur.
Optimization Insights
-
Base Selection : Sodium hydride (NaH) outperforms DABCO for electron-deficient amines, achieving yields up to 68%.
-
Solvent Compatibility : Anhydrous THF or DMF minimizes side reactions.
Continuous Flow Synthesis with Thiophosgene
Recent advances in continuous flow technology address safety and scalability limitations. A patent-pending method (CN115181043B) demonstrates high-yield synthesis of analogous isothiocyanates using a modular flow reactor.
Protocol Overview
-
Reagent Preparation :
-
Amine Solution : 3-Trifluoromethyl-4-chloroaniline (1.34 M in ethyl acetate).
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Thiophosgene Solution : 3.21 M in ethyl acetate.
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Base Solution : Sodium bicarbonate (1.34 M in water).
-
-
Flow Reactor Setup :
-
Workup :
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Addition Reactions: Reagents such as primary or secondary amines in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Addition Reactions: Formation of thiourea derivatives.
Oxidation and Reduction: Formation of oxidized or reduced benzene derivatives.
Scientific Research Applications
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors, where it can target specific amino acid residues in the active site of enzymes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Stability
- Nitro vs. Trifluoromethyl: 2-Chloro-1-isothiocyanato-4-nitrobenzene (CAS 23165-64-2) replaces -CF₃ with a nitro (-NO₂) group. The nitro group is a stronger EWG than -CF₃, enhancing the electrophilicity of the isothiocyanate group, which improves reactivity in nucleophilic substitution reactions. However, nitro groups may reduce stability under reducing conditions . Trifluoromethyl in the target compound offers moderate EWG effects, balancing reactivity and stability, and is less prone to redox reactions compared to nitro .
Methoxy vs. Trifluoromethyl :
Phenylsulfonyl vs. Trifluoromethyl :
Isocyanate vs. Isothiocyanate :
Physicochemical Properties and Molecular Characteristics
| Compound Name | CAS Number | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | N/A | -Cl, -N=C=S, -CF₃ | ~235.6 (calc.) | High electrophilicity, moderate stability |
| 2-Chloro-4-nitrophenyl isothiocyanate | 23165-64-2 | -Cl, -N=C=S, -NO₂ | 214.62 | High reactivity, moisture-sensitive |
| 1-Chloro-2-isothiocyanato-4-methoxybenzene | 82401-36-3 | -Cl, -N=C=S, -OCH₃ | 199.66 | Lower reactivity, enhanced solubility |
| 2-Chloro-4-isothiocyanato-1-(phenylsulfonyl)benzene | 1620783-08-5 | -Cl, -N=C=S, -SO₂Ph | 323.78 | Steric hindrance, high thermal stability |
| 2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene | N/A | -Cl, -N=C=O, -CF₃ | 221.56 | High reactivity, hydrolytically unstable |
Research Findings and Implications
- Reactivity Hierarchy : Nitro > Phenylsulfonyl > Trifluoromethyl > Methoxy substituents in enhancing isothiocyanate electrophilicity .
- Stability : Trifluoromethyl and phenylsulfonyl groups improve thermal and oxidative stability compared to nitro .
- Analytical Performance : Nitro derivatives achieve superior detection limits in polyamine analysis but require rigorous moisture control .
Biological Activity
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene, also known as benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)-, is an aromatic compound characterized by its unique structure that includes a chlorine atom, an isothiocyanate group, and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The isothiocyanate functionality is particularly relevant as it allows for interactions with various biological molecules, which may lead to significant modifications in protein and peptide functions.
- Molecular Formula : C₈HClF₃N₂S
- Molecular Weight : Approximately 237.63 g/mol
- Structure :
- Chlorine atom at the second position
- Isothiocyanate group at the fourth position
- Trifluoromethyl group at the first position
Mechanism of Biological Activity
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity can lead to alterations in protein function or stability, making it a candidate for drug development and therapeutic applications. The interactions can influence various biological pathways, potentially impacting cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Protein Modification | Forms covalent bonds with amino groups in proteins, altering function |
| Antimicrobial Activity | Potential activity against certain bacterial strains (e.g., Mycobacterium) |
| Drug Development Potential | May serve as a scaffold for developing new therapeutic agents |
Case Studies
-
Protein Interaction Studies :
- Research indicates that the isothiocyanate group can modify cysteine residues in proteins, leading to changes in enzymatic activity and stability. Such modifications are crucial for understanding the compound's potential as a drug candidate.
-
Antimycobacterial Evaluation :
- A study evaluated the anti-mycobacterial activity of derivatives related to this compound against Mycobacterium smegmatis and Mycobacterium abscessus. The findings indicated no significant growth inhibition at concentrations up to 100 µM, suggesting limited direct antimicrobial activity but potential for structural modification leading to improved efficacy .
-
Comparative Studies with Similar Compounds :
- Comparative analysis with other isothiocyanates revealed that compounds featuring trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and reactivity. For instance, studies have shown that trifluoromethyl-substituted compounds can significantly increase potency against various biological targets compared to their non-fluorinated counterparts .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. Notably, one method includes reacting chlorinated aromatic compounds with thiocyanates under controlled conditions to yield the desired isothiocyanate product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloro precursor with thiocyanate under anhydrous conditions. For example, reacting 2-chloro-4-(trifluoromethyl)benzene derivatives with potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours yields the isothiocyanate. Catalysts like AlCl₃ may enhance reactivity . Control of moisture is critical, as thiocyanate reagents hydrolyze easily .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., trifluoromethyl at C4, isothiocyanate at C1) via chemical shifts (e.g., δ ~125–135 ppm for CF₃ in ¹³C) .
- IR Spectroscopy : The isothiocyanate group (N=C=S) shows a strong absorption band near 2050–2100 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₈H₃ClF₃NS, exact mass: 248.96 g/mol) .
Q. What are the stability considerations for storage and handling?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the isothiocyanate group. Use amber glass vials to avoid photodegradation. Avoid aqueous solvents; DCM or toluene is preferred for dissolution .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the isothiocyanate group in nucleophilic substitutions?
- Methodological Answer : The electrophilic thiocarbonyl sulfur undergoes nucleophilic attack (e.g., by amines or thiols) to form thioureas or thioether derivatives. DFT calculations reveal that electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the isothiocyanate carbon, accelerating reactions . Kinetic studies in aprotic solvents (e.g., THF) show second-order dependence on nucleophile concentration .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities with target proteins (e.g., enzymes). The CF₃ group’s hydrophobicity may favor binding to hydrophobic pockets .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against biological targets .
Q. How to resolve contradictions in reported solubility and reactivity data?
- Methodological Answer : Discrepancies may arise from solvent polarity or trace impurities. For example:
- Solubility : Conflicting data in DMSO vs. DCM can be resolved via controlled Karl Fischer titration to assess moisture content .
- Reactivity : Divergent yields in thiourea formation may stem from competing hydrolysis pathways; monitor reaction progress via TLC or in-situ IR .
Q. What safety protocols mitigate risks during large-scale reactions?
- Methodological Answer :
- Ventilation : Use fume hoods with >0.5 m/s airflow to capture volatile byproducts (e.g., HCl gas) .
- PPE : Wear nitrile gloves, chemical-resistant goggles, and Tyvek suits. Respiratory protection (NIOSH-approved N95) is mandatory during aerosol-generating steps .
Q. What strategies optimize its use as a biochemical probe?
- Methodological Answer :
- Fluorescent Tagging : Conjugate with dansyl chloride via the isothiocyanate group for tracking protein interactions .
- Enzyme Inhibition Assays : Test IC₅₀ values against cysteine proteases (e.g., caspase-3) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
